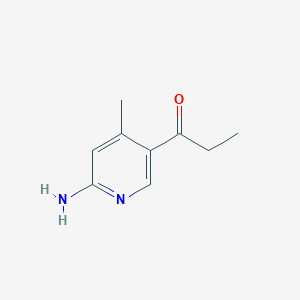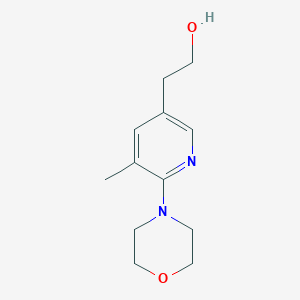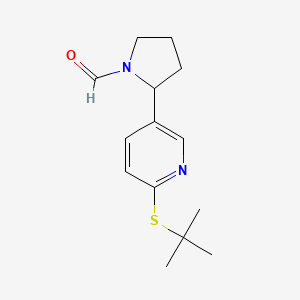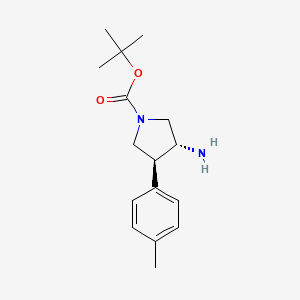
trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound features a tert-butyl group, an amino group, and a p-tolyl group attached to the pyrrolidine ring, making it a valuable scaffold for drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines .
科学的研究の応用
Chemistry: In chemistry, trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study the interactions of pyrrolidine derivatives with biological targets. It serves as a model compound for investigating the structure-activity relationships of pyrrolidine-based drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used as a scaffold for the design of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .
Industry: In the pharmaceutical industry, the compound is used in the development of new drug candidates. Its versatile chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
作用機序
The mechanism of action of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
類似化合物との比較
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: This compound features a similar tert-butyl and amino group but differs in the core structure, which is a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound has a similar tert-butyl group but features an allyl and oxo group attached to a piperidine ring.
Uniqueness: The uniqueness of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and the pyrrolidine ring structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
tert-butyl (3R,4S)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3/t13-,14+/m1/s1 |
InChIキー |
RLAPHVKVTWWOCS-KGLIPLIRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)OC(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)
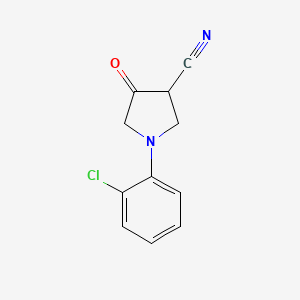


![5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B11810776.png)




